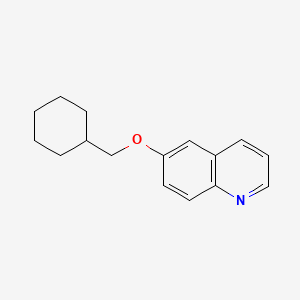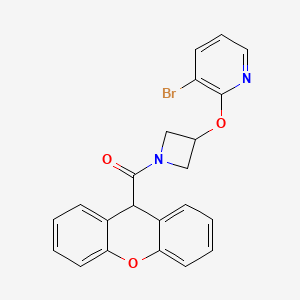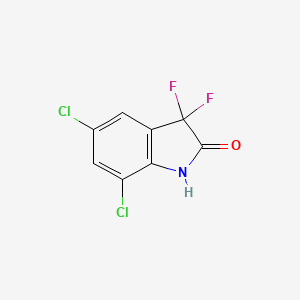
5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one typically involves multi-step organic reactions. One possible route could be the halogenation of an indole precursor followed by fluorination. The reaction conditions might include the use of halogenating agents like chlorine gas or N-chlorosuccinimide and fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Nucleophilic substitution reactions might occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound might exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby disrupting normal cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dichloroindole-2(3H)-one
- 3,3-Difluoroindole-2(3H)-one
- 5,7-Difluoroindole-2(3H)-one
Uniqueness
5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens might enhance its stability and potency compared to similar compounds.
Propriétés
Formule moléculaire |
C8H3Cl2F2NO |
|---|---|
Poids moléculaire |
238.01 g/mol |
Nom IUPAC |
5,7-dichloro-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H3Cl2F2NO/c9-3-1-4-6(5(10)2-3)13-7(14)8(4,11)12/h1-2H,(H,13,14) |
Clé InChI |
CAQMRLLSTLZQKL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(C(=O)N2)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


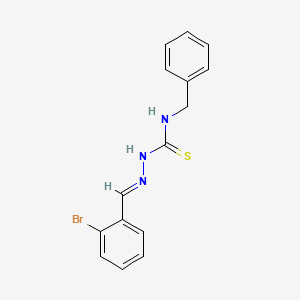
![(2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14124495.png)
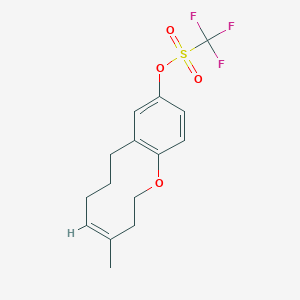
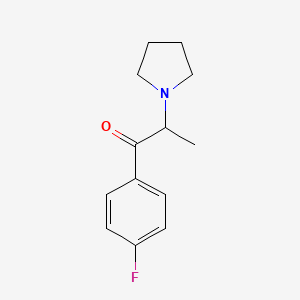
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14124523.png)
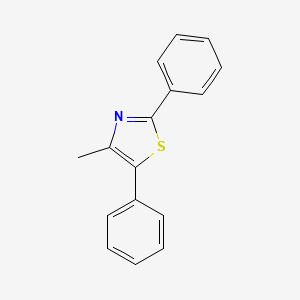
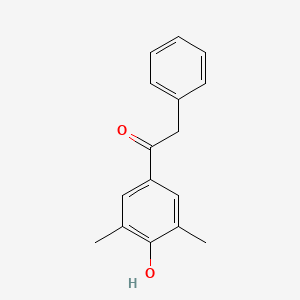
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14124554.png)
![(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine](/img/structure/B14124558.png)
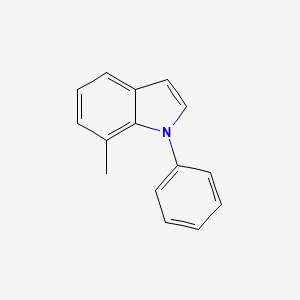
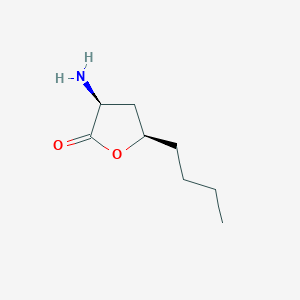
![3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid](/img/structure/B14124568.png)
